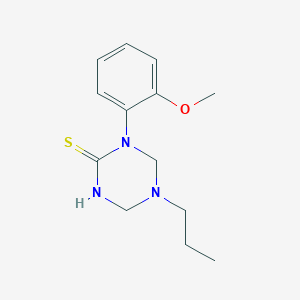![molecular formula C21H21FN2O4 B11590822 (5E)-3-(2-fluorobenzyl)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B11590822.png)
(5E)-3-(2-fluorobenzyl)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-3-(2-fluorobenzyl)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorobenzyl and methoxy-propan-2-yloxybenzylidene groups in the structure suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(2-fluorobenzyl)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione can be achieved through a multi-step process involving the following key steps:
Formation of Imidazolidine-2,4-dione Core: The imidazolidine-2,4-dione core can be synthesized by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using fluorobenzyl halides and suitable nucleophiles.
Formation of Benzylidene Moiety: The benzylidene moiety can be formed through a condensation reaction between an aldehyde and the imidazolidine-2,4-dione core.
Methoxy-Propan-2-yloxy Substitution: The methoxy-propan-2-yloxy group can be introduced through etherification reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and propan-2-yloxy groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions may target the imidazolidine-2,4-dione core, potentially converting it to imidazolidine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorobenzyl and benzylidene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halides, alkylating agents, and nucleophiles are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Imidazolidine derivatives.
Substitution: Substituted imidazolidine-2,4-dione derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for various diseases due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Similar compounds include other imidazolidine-2,4-dione derivatives with different substituents. The uniqueness of (5E)-3-(2-fluorobenzyl)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione lies in its specific substituents, which may confer distinct chemical and biological properties.
List of Similar Compounds
- (5E)-3-(2-chlorobenzyl)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione
- (5E)-3-(2-bromobenzyl)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione
- (5E)-3-(2-methylbenzyl)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione
Properties
Molecular Formula |
C21H21FN2O4 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
(5E)-3-[(2-fluorophenyl)methyl]-5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H21FN2O4/c1-13(2)28-18-9-8-14(11-19(18)27-3)10-17-20(25)24(21(26)23-17)12-15-6-4-5-7-16(15)22/h4-11,13H,12H2,1-3H3,(H,23,26)/b17-10+ |
InChI Key |
VRCPAXMLGMOBEY-LICLKQGHSA-N |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F)OC |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-5-(2H-chromen-3-ylmethylene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11590758.png)
![(3Z)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11590761.png)
![2-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11590777.png)
![6-(4-chlorophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11590793.png)
![[2-bromo-4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-6-methoxyphenoxy]acetic acid](/img/structure/B11590801.png)
![(2E)-2-cyano-N-ethyl-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11590806.png)
![6-(4-isopropylphenyl)-5H-benzo[a]phenothiazin-5-one](/img/structure/B11590809.png)
![(5Z)-2-(4-butoxyphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11590814.png)
![(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B11590816.png)
![11-phenyl-8-(thiophen-2-yl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B11590817.png)
![ethyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11590821.png)
![(3E)-3-[(4-Ethoxyphenyl)imino]-1-[(3-methylpiperidin-1-YL)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B11590830.png)
![(5Z)-5-[2-(benzyloxy)-5-bromobenzylidene]-3-cyclohexyl-2-thioxoimidazolidin-4-one](/img/structure/B11590838.png)
